molecular formula C17H15N3O2 B2982420 N3-(cyanomethyl)-N1-methyl-N1-phenylbenzene-1,3-dicarboxamide CAS No. 1333645-60-5

N3-(cyanomethyl)-N1-methyl-N1-phenylbenzene-1,3-dicarboxamide

Cat. No. B2982420
CAS RN: 1333645-60-5
M. Wt: 293.326
InChI Key: UCOSRWZRXNJIPV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR, and cryo-EM are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, reactivity, and stability. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This can involve interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets. It can include information on toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

1-N-(cyanomethyl)-3-N-methyl-3-N-phenylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(15-8-3-2-4-9-15)17(22)14-7-5-6-13(12-14)16(21)19-11-10-18/h2-9,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSRWZRXNJIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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